XBP1 Over CHOP Selectivity in UPR Modulation
In dose‑response cell‑based luciferase reporter assays performed by the same screening center under identical protocol conditions, the target compound inhibited XBP1‑mediated transcription with an IC₅₀ of 1.23 µM versus an IC₅₀ of 5.07 µM against CHOP/DDIT3 [1]. This represents a 4.1‑fold greater potency for the adaptive XBP1 branch of the UPR relative to the pro‑apoptotic CHOP branch [1][2].
| Evidence Dimension | Inhibitory potency against two UPR transcription factors |
|---|---|
| Target Compound Data | XBP1 IC₅₀ = 1.23 µM; CHOP/DDIT3 IC₅₀ = 5.07 µM |
| Comparator Or Baseline | Same compound tested against CHOP/DDIT3 in parallel assay (IC₅₀ = 5.07 µM) |
| Quantified Difference | 4.1‑fold selectivity for XBP1 over CHOP |
| Conditions | CHO‑K1 cells stably transfected with CHOP‑luciferase or CHO‑XBP1‑luciferase reporters; tunicamycin‑induced ER stress; 7‑point dose‑response in triplicate; luminescence readout (MLSCN Emory Chemical Biology Discovery Center) |
Why This Matters
A compound that preferentially inhibits the adaptive XBP1 arm while retaining moderate CHOP inhibition offers a differentiated pharmacological tool for dissecting UPR branch‑specific effects, which is critical when selecting chemical probes for ER‑stress‑related disease models.
- [1] BindingDB Entry BDBM67740: Affinity Data for X‑box‑binding protein 1 (Human) – IC₅₀ = 1.23E+3 nM. Curated from PubChem BioAssay AID 504313. View Source
- [2] BindingDB Entry BDBM67740: Affinity Data for DNA damage‑inducible transcript 3 protein (Mouse) – IC₅₀ = 5.07E+3 nM. Curated from PubChem BioAssay AID 504322. View Source
